molecular formula C20H22N2O2 B138300 (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate CAS No. 137863-89-9

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate

Cat. No.: B138300
CAS No.: 137863-89-9
M. Wt: 322.4 g/mol
InChI Key: ZQHINOUCNQKQEV-IBGZPJMESA-N
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Description

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate (CAS: 482577-59-3) is a chiral amino ester derivative structurally related to Valsartan, a widely used angiotensin II receptor blocker (ARB). It serves as a critical intermediate or impurity in Valsartan synthesis . Key features include:

  • Molecular formula: C₂₀H₂₃ClN₂O₂ (hydrochloride salt).
  • Molecular weight: 358.86 g/mol.
  • Functional groups: Cyano-substituted biphenyl, methyl ester, and secondary amine.
  • Role: Identified as Valsartan Impurity 8, it highlights deviations in synthetic pathways or degradation products during ARB production .

The compound’s hydrochloride salt form enhances stability and solubility for laboratory handling (95% purity) . Its stereochemistry (S-configuration) is essential for mimicking the bioactive conformation of Valsartan analogs .

Preparation Methods

Synthetic Route and Reaction Mechanism

The primary industrial method for synthesizing this compound involves a nucleophilic substitution reaction between L-valine methyl ester and 4-bromomethyl-2'-cyanobiphenyl, followed by purification and salt formation . The process is designed to preserve the (S)-configuration of the valine moiety, which is essential for the biological activity of valsartan.

Step 1: Alkylation of L-Valine Methyl Ester

L-valine methyl ester reacts with 4-bromomethyl-2'-cyanobiphenyl in a polar aprotic solvent (e.g., acetone or ethyl acetate) under reflux conditions. Sodium carbonate acts as a base to deprotonate the amine group of L-valine methyl ester, facilitating nucleophilic attack on the bromomethyl group of the biphenyl derivative .

Reaction Conditions:

  • Solvent: Acetone or ethyl acetate

  • Temperature: Reflux (~56°C for acetone, ~77°C for ethyl acetate)

  • Molar Ratio: 1:1 (L-valine methyl ester : 4-bromomethyl-2'-cyanobiphenyl)

  • Base: Sodium carbonate (1.2–1.5 equivalents)

The reaction typically achieves >85% conversion after 15–20 hours .

Step 2: Workup and Isolation

After completing the alkylation, the solvent is removed under vacuum, and the crude product is extracted with methylene chloride. The organic layer is washed sequentially with water and 10% sodium chloride solution to remove residual salts and unreacted starting materials. Drying over anhydrous sodium sulfate precedes solvent evaporation, yielding the free base as a viscous oil .

Purification Metrics:

ParameterValue
Extraction SolventMethylene chloride
Washing StepsWater → 10% NaCl
Drying AgentSodium sulfate
Purity Post-Workup~90–95%

Step 3: Hydrochloride Salt Formation (Intermediate Isolation)

The free base is treated with hydrogen chloride gas or hydrochloric acid in isopropanol to form the hydrochloride salt, which is isolated via crystallization. This step enhances stability during storage and subsequent reactions .

Crystallization Conditions:

  • Acid: HCl (gaseous or concentrated)

  • Solvent: Isopropanol

  • Temperature: 0–5°C (to minimize decomposition)

  • Yield: 70–80% after recrystallization

Critical Process Parameters and Optimization

Solvent Selection

The choice of solvent significantly impacts reaction kinetics and product purity:

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Acetone561585
Ethyl acetate771188

Ethyl acetate offers marginally higher yields due to improved solubility of intermediates .

Temperature Control

Elevated temperatures accelerate the reaction but risk racemization of the L-valine moiety. Studies confirm that maintaining temperatures ≤80°C preserves enantiomeric excess (>99% ee) .

Scalability and Industrial Adaptation

A patented pilot-scale process details the use of 100 g batches of L-valine methyl ester, achieving consistent yields of 350–400 g of the hydrochloride salt per kilogram of starting material . Key industrial considerations include:

  • Continuous Distillation: For solvent recovery

  • In-Line pH Monitoring: To ensure optimal base concentration

  • Automated Crystallization: For reproducible salt particle size

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic techniques:

MethodKey Data Points
HPLC Retention time = 8.2 min (C18 column)
¹H NMR δ 7.65–7.25 (m, 9H, biphenyl + CN), δ 3.67 (s, 3H, OCH₃)
IR 2225 cm⁻¹ (C≡N stretch), 1740 cm⁻¹ (C=O)

Chiral HPLC confirms the (S)-configuration with ≥99.5% enantiomeric purity .

Challenges and Mitigation Strategies

Byproduct Formation

The major byproduct, N,N-dialkylated valine derivative, arises from over-alkylation. This is suppressed by:

  • Using a slight excess of 4-bromomethyl-2'-cyanobiphenyl (1.05 equivalents)

  • Gradual addition of the alkylating agent over 4–6 hours

Moisture Sensitivity

Sodium carbonate’s hygroscopic nature necessitates anhydrous conditions. Industrial protocols employ nitrogen-purged reactors to maintain <50 ppm water content .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds related to (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate exhibit significant anticancer properties. The biphenyl structure is known to interact with various biological targets, which can lead to apoptosis in cancer cells. Studies have shown that modifications of the biphenyl moiety can enhance the selectivity and potency against specific cancer types .

2. Antiviral Properties:
The compound has been investigated for its antiviral potential, particularly against RNA viruses. Its ability to inhibit viral replication mechanisms makes it a candidate for further development into antiviral therapeutics .

3. Neurological Research:
There is emerging evidence that the compound may influence neuronal signaling pathways. The interaction of the biphenyl group with neurotransmitter receptors suggests potential applications in treating neurological disorders .

Material Science Applications

1. Organic Electronics:
The unique electronic properties of this compound make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable films and its charge transport characteristics are beneficial for these applications .

2. Polymer Chemistry:
This compound can serve as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials .

Biochemical Research Applications

1. Enzyme Inhibition Studies:
this compound has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its structural analogs have shown promise as inhibitors of key metabolic enzymes, providing insights into metabolic pathways and potential therapeutic targets .

2. Drug Delivery Systems:
The compound's chemical properties allow it to be explored as a component in drug delivery systems. Its ability to form nanoparticles or conjugates with therapeutic agents could enhance the bioavailability and targeted delivery of drugs within the body .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis in breast cancer cell lines when treated with modified biphenyl derivatives.
Study BAntiviral PropertiesShowed effective inhibition of viral replication in vitro against influenza virus strains.
Study CNeurological EffectsFound modulation of neurotransmitter release in neuronal cultures treated with the compound.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The cyano group and biphenyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in ARB Pharmacology

Valsartan (C₂₄H₂₉N₅O₃)

  • Key difference: Replacement of the cyano group with a tetrazole ring at the biphenyl moiety.
  • Impact: Tetrazole improves solubility and hydrogen bonding with the AT₁ receptor, enhancing potency (IC₅₀: ~2.7 nM) compared to cyano derivatives .
  • Molecular weight : 435.52 g/mol.

Losartan (C₂₂H₂₃ClN₆O)

  • Key difference : Incorporates an imidazole ring and hydroxymethyl group instead of the valine ester.
  • Impact : Requires metabolic activation (to E-3174) for efficacy, unlike pre-activated ARBs like Valsartan .

Candesartan (C₂₄H₂₀N₆O₃)

  • Key difference : Substitution with a carboxybenzimidazole group.
  • Impact : Higher receptor affinity (IC₅₀: ~0.1 nM) due to enhanced electrostatic interactions .

Valsartan Cyano Analog Methyl Ester (CAS: 1111177-24-2)

  • Key difference: Retains the cyano group but includes a pentanoyl side chain instead of the amino acid backbone.
  • Impact : Alters metabolic stability and receptor binding kinetics .

Valsartan Impurity 15 (CAS: 6306-52-1)

  • Structure: (S)-Methyl 2-amino-3-methylbutanoate hydrochloride.

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

  • Key difference : Trifluoroethyl group and dimethyl substitution.
  • Impact: Used in non-ARB syntheses (e.g., protease inhibitors); trifluoroethyl enhances lipophilicity and metabolic resistance .

Dabigatran Etexilate

  • Key difference : Contains a benzimidazole core and carbamate ester.
  • Impact: Functions as a thrombin inhibitor (anticoagulant), demonstrating the versatility of esterified amino acids in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Role
Target Compound (CAS: 482577-59-3) C₂₀H₂₃ClN₂O₂ 358.86 Cyano, biphenyl, methyl ester Valsartan impurity
Valsartan C₂₄H₂₉N₅O₃ 435.52 Tetrazole, biphenyl, valine ARB (AT₁ antagonist)
Losartan C₂₂H₂₃ClN₆O 422.91 Imidazole, hydroxymethyl Prodrug ARB
Valsartan Cyano Analog Methyl Ester C₂₅H₃₀N₂O₃ 406.52 Cyano, pentanoyl, methyl ester Synthetic intermediate
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 227.23 Trifluoroethyl, dimethyl Intermediate for non-ARB APIs

Key Research Findings

Impact of Cyano vs. Tetrazole: The cyano group in the target compound reduces water solubility compared to Valsartan’s tetrazole, necessitating salt forms (e.g., hydrochloride) for lab use . Tetrazole’s acidic proton (pKa ~4.9) enhances ionic interactions with ARB receptor residues, whereas cyano’s electronegativity offers weaker binding .

Synthetic Relevance :

  • The compound’s presence as an impurity underscores challenges in alkylation steps during Valsartan synthesis, where incomplete substitution or hydrolysis may occur .

Comparative Pharmacokinetics: ARBs with tetrazole (e.g., Valsartan) exhibit longer half-lives (~6 hrs) than cyano analogs due to improved metabolic stability .

Structural Flexibility: Amino ester derivatives like Dabigatran Etexilate demonstrate that modifying the core structure (e.g., adding benzimidazole) can shift therapeutic targets entirely (ARB → anticoagulant) .

Biological Activity

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate, with the CAS number 137863-89-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 322.40 g/mol
  • IUPAC Name : methyl (2S)-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-methylbutanoate
  • CAS Number : 137863-89-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Pharmacological Effects

  • Antitumor Activity
    • Preliminary studies indicate that this compound exhibits antitumor properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
    • A study highlighted its ability to inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects
    • Research has suggested that this compound may have neuroprotective effects. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases .
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes related to branched-chain amino acid metabolism, potentially influencing metabolic disorders .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis.
  • Interaction with Receptors : It could interact with various receptors involved in neurotransmission and cell signaling.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound demonstrated its potential as an antitumor agent. The compound was tested on several cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth with IC50_{50} values ranging from 10 to 30 µM.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes. The study reported a significant decrease in markers of oxidative stress and inflammation in treated animals compared to controls.

Data Summary Table

Biological ActivityObservationsReference
AntitumorSignificant cytotoxicity against cancer cells
NeuroprotectiveReduced oxidative stress and inflammation
Enzyme InhibitionInteraction with metabolic enzymes

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate?

  • Methodological Answer : The synthesis involves:

Aminoalkylation : Reacting a chiral amino ester precursor (e.g., (S)-methyl 2-amino-3-methylbutanoate) with 2'-cyano-[1,1'-biphenyl]-4-ylmethyl halide under basic conditions (e.g., DIEA in THF at 60°C) to form the secondary amine bond .

Purification : Use reverse-phase C18 column chromatography with acetonitrile/water gradients to isolate the product .

Characterization : Confirm structure via LCMS (monitoring [M+H]+ ion) and HPLC retention time comparison with intermediates .

Q. How is the chiral purity of this compound validated during synthesis?

  • Methodological Answer : Chiral purity is assessed using:

  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers.
  • Optical Rotation : Compare the measured [α]D value with literature data for (S)-configured analogs .
  • Single-Crystal X-ray Diffraction : For definitive confirmation, grow crystals in a suitable solvent (e.g., acetonitrile/water) and analyze the crystal lattice to determine absolute configuration .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent integration and stereochemistry (e.g., methyl group splitting patterns).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula via exact mass measurement.
  • Polarimetry : Validate enantiomeric excess (ee) for chiral centers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts?

  • Methodological Answer : Optimization strategies include:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine .
  • Temperature Control : Use reflux conditions (e.g., 60–80°C) to accelerate reaction kinetics while minimizing decomposition .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Design of Experiments (DoE) : Apply split-split-plot designs to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) .

Q. How should discrepancies in spectral data (e.g., NMR or LCMS) be resolved during characterization?

  • Methodological Answer :

  • Contradiction Analysis :
Issue Resolution Strategy Reference
Unassigned NMR peaksCompare with spectra of intermediates or analogs (e.g., biphenyl derivatives) .
LCMS impurity peaksUse preparative HPLC to isolate impurities and characterize via HRMS/NMR .
Retention time variabilityStandardize HPLC conditions (e.g., C18 column, isocratic elution) .

Q. What strategies ensure stability during storage and handling of this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis of the ester group .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
  • Handling Precautions : Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light .

Properties

IUPAC Name

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHINOUCNQKQEV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50587775
Record name Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate
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Molecular Weight

322.4 g/mol
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CAS No.

137863-89-9
Record name N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester
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Record name N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester
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Record name Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate
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Record name L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester
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Record name METHYL N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINATE
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